molecular formula C19H14N4O3 B2717689 2-{1-[(2-cyclopropyl-1,3-benzoxazol-5-yl)carbonyl]piperidin-4-yl}-N-(3-morpholin-4-ylpropyl)acetamide CAS No. 1251568-76-9

2-{1-[(2-cyclopropyl-1,3-benzoxazol-5-yl)carbonyl]piperidin-4-yl}-N-(3-morpholin-4-ylpropyl)acetamide

Cat. No. B2717689
CAS RN: 1251568-76-9
M. Wt: 346.346
InChI Key: MWTSDGOXTCBXJM-UHFFFAOYSA-N
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Description

2-{1-[(2-cyclopropyl-1,3-benzoxazol-5-yl)carbonyl]piperidin-4-yl}-N-(3-morpholin-4-ylpropyl)acetamide is a useful research compound. Its molecular formula is C19H14N4O3 and its molecular weight is 346.346. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 2-{1-[(2-cyclopropyl-1,3-benzoxazol-5-yl)carbonyl]piperidin-4-yl}-N-(3-morpholin-4-ylpropyl)acetamide have shown significant antimicrobial activity. A study by Özlem Temiz‐Arpacı et al. (2005) synthesized a series of benzoxazole derivatives, demonstrating broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as Candida species, showcasing the potential of such compounds in antimicrobial research (Temiz‐Arpacı et al., 2005).

Enantioselective Synthesis

Compounds with a similar structure have been utilized in the enantioselective synthesis of piperidine-containing natural products, indicating their versatility as building blocks in the synthesis of bioactive compounds. Research by C. Escolano et al. (2006) highlights the use of phenylglycinol-derived oxazolopiperidone lactams for constructing diverse piperidine-containing natural products, showcasing the potential in drug discovery and development (Escolano et al., 2006).

DNA/BSA Binding Studies

New paracetamol derivatives, which share a structural motif with the compound , were synthesized and their DNA-binding interactions were studied by N. Raj (2020). These compounds interact with calf thymus DNA via intercalation, indicating potential applications in understanding drug-DNA interactions and the development of therapeutic agents (Raj, 2020).

Anticancer Evaluation

Novel acetamidothiazole derivatives, similar in structure, have been synthesized and evaluated for their anticancer activity. A study by Ahmed R Ali et al. (2013) identified compounds with promising in vitro anticancer activity, underscoring the therapeutic potential of such molecules in cancer treatment (Ali et al., 2013).

properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-25-15-9-7-13(8-10-15)18-20-19(26-22-18)17-16(24)11-12-23(21-17)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTSDGOXTCBXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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